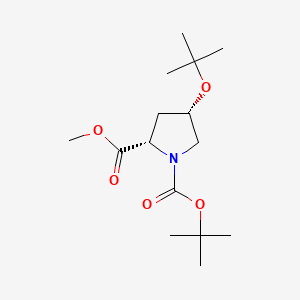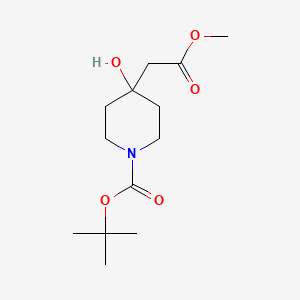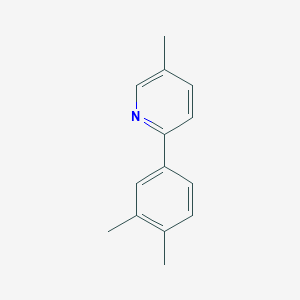
2-(3,4-Dimethylphenyl)-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethylphenyl)-5-methylpyridine is an organic compound belonging to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 3,4-dimethylphenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylphenyl)-5-methylpyridine typically involves the reaction of 3,4-dimethylbenzaldehyde with 2-acetylpyridine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,4-Dimethylphenyl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding dihydropyridine derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-(3,4-Dimethylphenyl)-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethylphenyl)-5-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but its structure suggests potential interactions with nucleophilic sites in proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
2-(3,4-Dimethylphenyl)pyridine: Lacks the additional methyl group on the pyridine ring.
2-(3,4-Dimethylphenyl)-3-methylpyridine: Methyl group positioned differently on the pyridine ring.
2-(3,4-Dimethylphenyl)-4-methylpyridine: Another positional isomer with the methyl group at the 4-position.
Uniqueness: 2-(3,4-Dimethylphenyl)-5-methylpyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both the 3,4-dimethylphenyl group and the methyl group on the pyridine ring provides distinct steric and electronic properties, making it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C14H15N |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenyl)-5-methylpyridine |
InChI |
InChI=1S/C14H15N/c1-10-4-7-14(15-9-10)13-6-5-11(2)12(3)8-13/h4-9H,1-3H3 |
Clé InChI |
WGCICWSBXSMLAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C2=CC(=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


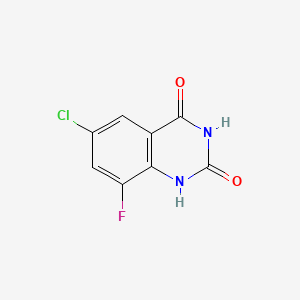

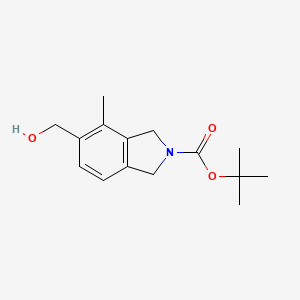
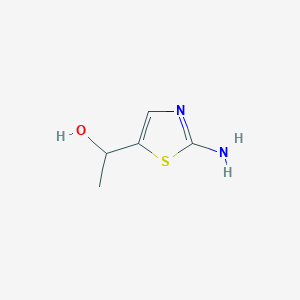
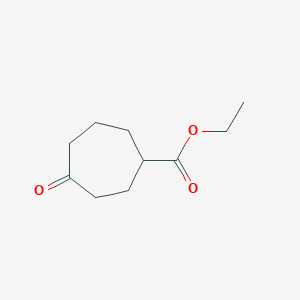

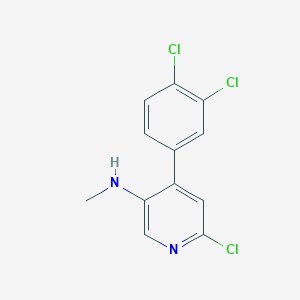


![3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13915098.png)
![(13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13915107.png)
